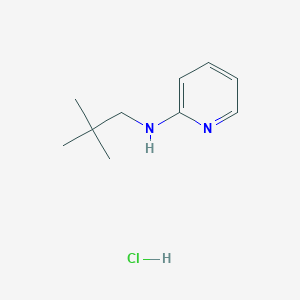

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride

Description

Properties

IUPAC Name |

N-(2,2-dimethylpropyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-12-9-6-4-5-7-11-9;/h4-7H,8H2,1-3H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNCBLGNPYAPDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=CC=N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with pyridine and 2,2-dimethylpropylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

Catalysts and Reagents: A common catalyst used in this reaction is a Lewis acid such as aluminum chloride. The reaction may also require a dehydrating agent like thionyl chloride to facilitate the formation of the amine hydrochloride salt.

Purification: The product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

Bulk Reactants: Large quantities of pyridine and 2,2-dimethylpropylamine are used.

Optimized Conditions: The reaction conditions are optimized for maximum yield and purity, often involving automated control systems for temperature and pressure.

Isolation and Purification: Industrial purification methods include distillation, crystallization, and advanced chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the amine group to a primary amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: N-(2,2-dimethylpropyl)pyridin-2-amine N-oxide.

Reduction: N-(2,2-dimethylpropyl)pyridin-2-amine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

- Pyridine vs. Acetamide Core : The target compound’s pyridine ring enables aromatic π-π interactions, whereas 2-chloro-N-(2,2-dimethylpropyl)acetamide () contains a chloroacetamide group, favoring hydrogen bonding and nucleophilic reactivity .

- Branched vs. In contrast, 2-(diisopropylamino)ethyl chloride hydrochloride () has bulkier diisopropyl substituents, which may lower solubility in aqueous media .

- Molecular Weight and Complexity : The 293.84 g/mol analog () has a branched amide-carbamoyl structure, likely increasing lipophilicity and stability but reducing synthetic accessibility compared to the simpler pyridine-based target compound .

Purity and Availability

- The target compound is discontinued (), limiting its use in current research. In contrast, analogs like 2-chloro-N-(2,2-dimethylpropyl)acetamide and 3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride are available at 95% purity, making them more viable for laboratory applications .

Research Implications

- Pharmacological Potential: The pyridin-2-amine moiety in the target compound could interact with biological targets (e.g., kinases or GPCRs), while chloroacetamide analogs may serve as alkylating agents in drug design .

- Synthetic Utility: The neopentyl group’s steric bulk in the target compound might stabilize intermediates in organic synthesis, whereas diisopropylaminoethyl chloride hydrochloride () is typically used as a precursor for quaternary ammonium compounds .

Biological Activity

N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can function as either an inhibitor or an activator depending on the specific target engaged. Key mechanisms include:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their activity and affecting downstream signaling pathways.

- Receptor Modulation : It can interact with specific receptors, influencing cellular responses and signal transduction processes.

This dual functionality is critical for its application in drug design and development.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals important insights into how structural modifications can enhance or diminish biological activity. The presence of the 2,2-dimethylpropyl group introduces steric hindrance, which can significantly influence the compound's reactivity and interaction with biological targets.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | 2,2-dimethylpropyl group | Enzyme inhibition, receptor modulation |

| N-ethyl-N-phenylamine hydrochloride | Ethyl group | Moderate enzyme inhibition |

| N-isopropyl-N-phenylamine hydrochloride | Isopropyl group | Lower receptor affinity |

The unique structural features of this compound distinguish it from similar compounds, enhancing its potential for specific applications in pharmacotherapy.

Case Studies

-

Antitubercular Activity : Research has indicated that derivatives of pyridine-based compounds exhibit promising cytotoxicity against Mycobacterium tuberculosis. In a study focusing on structural optimization, compounds similar to this compound demonstrated significant activity against multidrug-resistant strains of tuberculosis with minimal cytotoxic effects on human cells .

- MIC Values : Compounds were tested with minimum inhibitory concentrations (MIC) below 1 µg/mL against M. tuberculosis, showcasing their potential as effective antitubercular agents.

- Inhibition of Squalene Synthase : Another area of investigation involves the compound's ability to inhibit squalene synthase, an enzyme crucial for cholesterol biosynthesis. Studies have reported IC50 values in the nanomolar range for similar compounds, indicating strong inhibitory effects . This suggests that this compound may also play a role in managing cholesterol levels and related metabolic disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,2-dimethylpropyl)pyridin-2-amine hydrochloride, and how can reaction conditions be standardized to maximize yield and purity?

- Methodological Answer : Synthesis typically involves coupling a pyridin-2-amine derivative with a 2,2-dimethylpropyl halide precursor under controlled conditions. Key parameters include:

- Temperature : 60–80°C to balance reactivity and side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency.

- Catalysts : Use of bases like triethylamine to deprotonate the amine and accelerate coupling .

- Purification : Post-synthesis, column chromatography or recrystallization in ethanol/water mixtures removes unreacted starting materials. Purity is confirmed via HPLC (≥98%) and ¹H/¹³C NMR .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H NMR (pyridine ring protons at δ 7.5–8.5 ppm; dimethylpropyl CH₃ groups at δ 1.0–1.2 ppm) and FT-IR (N-H stretch at ~3300 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks matching the formula C₁₀H₁₅ClN₂ (exact mass: 198.09 g/mol) .

- Solubility : Test in aqueous buffers (pH 2–7.4) and organic solvents (DMSO, ethanol) to determine suitability for biological assays .

Q. What stability considerations are critical for storing and handling this hydrochloride salt?

- Methodological Answer :

- Storage : Desiccate at –20°C under inert gas (argon) to prevent hygroscopic degradation.

- Light Sensitivity : Protect from UV exposure using amber vials to avoid photolytic decomposition of the pyridine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., receptor binding vs. functional assays)?

- Methodological Answer :

- Assay Design : Compare radioligand binding (e.g., ³H-labeled antagonists for serotonin/dopamine receptors) with functional assays (e.g., cAMP accumulation or calcium flux).

- Controls : Include reference agonists/antagonists (e.g., ketanserin for 5-HT₂ receptors) to validate assay conditions.

- Data Normalization : Use Hill coefficients to assess cooperativity and rule out non-specific binding .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems (e.g., neuronal or immune cells)?

- Methodological Answer :

- Target Deconvolution : Combine CRISPR-Cas9 knockdown of candidate receptors (e.g., P2X purinergic receptors) with phenotypic screening.

- Pathway Analysis : Transcriptomic profiling (RNA-seq) post-treatment identifies differentially expressed genes linked to ion channel or GPCR pathways .

- Cross-Species Validation : Test activity in human vs. rodent cell lines to assess translational relevance .

Q. How can researchers address discrepancies in solubility or bioavailability data between in vitro and in vivo models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.